molecular formula C7H7NO3 B2459972 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2416235-59-9

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B2459972
CAS RN: 2416235-59-9
M. Wt: 153.137
InChI Key: XBANIQLIEYWNRS-UHFFFAOYSA-N
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Description

“1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2416235-59-9. It has a molecular weight of 153.14 . The compound is stored at room temperature and has a purity of 95%. It is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-(isoxazol-5-yl)cyclopropane-1-carboxylic acid. The InChI Code is 1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) .

Scientific Research Applications

These applications highlight the versatility of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid and underscore its significance in medicinal chemistry. Researchers continue to explore its therapeutic potential, making it an exciting area of study . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBANIQLIEYWNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid

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